Product packaging for 2-Cyano-1-methylpyridinium iodide(Cat. No.:CAS No. 3785-03-3)

2-Cyano-1-methylpyridinium iodide

Cat. No.: B3031471
CAS No.: 3785-03-3
M. Wt: 246.05 g/mol
InChI Key: RFCMSPLXJNQENM-UHFFFAOYSA-M
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Description

2-Cyano-1-methylpyridinium iodide is a quaternary pyridinium salt with the molecular formula C 7 H 7 IN 2 and a molecular weight of 246.05 g/mol [ ]. Its solid-state structure features a planar cation and forms undulating layers stabilized by C-H⋯I interactions between the cations and iodide anions [ ]. This makes it a compound of interest in crystallography and materials science for studying intermolecular interactions and crystal engineering [ ]. Researchers utilize this and related cyano-substituted N-methylpyridinium salts as key synthons and precursors in supramolecular chemistry [ ]. For instance, analogous compounds like 4-cyano-1-methylpyridinium iodide have been used in the serendipitous synthesis of more complex structures, such as 1,1',1''-trimethyl-4,4',4''-(1,3,5-triazin-2,4,6-triyl)tripyridinium salts, demonstrating the potential of this chemical family in constructing supramolecular architectures and facilitating cyclotrimerization reactions under mild conditions [ ]. The product is provided for research and development purposes. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IN2 B3031471 2-Cyano-1-methylpyridinium iodide CAS No. 3785-03-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyridin-1-ium-2-carbonitrile;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N2.HI/c1-9-5-3-2-4-7(9)6-8;/h2-5H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCMSPLXJNQENM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C#N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383612
Record name 2-cyano-1-methylpyridinium iodide
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Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3785-03-3
Record name 2-Cyano-N-methylpyridinium iodide
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Record name NSC149966
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Record name 2-cyano-1-methylpyridinium iodide
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Record name 2-CYANO-N-METHYLPYRIDINIUM IODIDE
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Ii. Synthetic Methodologies and Derivative Chemistry of 2 Cyano 1 Methylpyridinium Iodide

Direct Quaternization of 2-Cyanopyridine (B140075)

The most straightforward and common method for synthesizing 2-Cyano-1-methylpyridinium iodide is through the direct quaternization of the nitrogen atom in the 2-cyanopyridine ring. This SN2 reaction involves treating 2-cyanopyridine with an alkylating agent, typically methyl iodide.

One documented procedure involves dissolving 2-cyanopyridine in a suitable solvent like benzene (B151609). nih.gov The mixture is then treated with iodomethane (B122720) (methyl iodide) and heated under reflux. The reaction proceeds as the lone pair of electrons on the pyridine (B92270) nitrogen attacks the electrophilic methyl group of the iodomethane, displacing the iodide ion and forming the desired N-methylpyridinium salt. nih.gov The resulting yellow solid product can then be isolated via vacuum filtration. nih.gov

Table 1: Synthesis of this compound via Direct Quaternization

Reactant Reagent Solvent Conditions Product Ref.

Synthesis via Functional Group Interconversion on Pyridinium (B92312) Scaffolds

Alternative synthetic routes involve modifying pre-existing pyridinium salts to introduce the cyano group.

2-Chloro-1-methylpyridinium (B1202621) iodide (CMPI) is a well-known coupling reagent, particularly in peptide synthesis. nih.govhighfine.com Its utility stems from the activation of the 2-position on the pyridinium ring towards nucleophilic attack. highfine.com A carboxylic acid, for instance, can attack the 2-position, displacing the chloride to form a reactive acyl-oxy-pyridinium intermediate. highfine.com

This same principle can be applied to the synthesis of this compound. By employing a nucleophilic cyanide source, such as sodium or potassium cyanide, a substitution reaction can be envisioned where the cyanide ion displaces the chloro group from the CMPI scaffold. This functional group interconversion provides a pathway to the target compound from a different starting pyridinium salt.

The synthesis of this compound from 1-methylpyridinium iodide itself would require the direct cyanation of the pyridinium ring. Such reactions are often challenging due to the electron-deficient nature of the pyridinium ring, which makes it resistant to electrophilic substitution. However, methods for the cyanation of pyridine N-oxides are known, which typically involve activation with an agent like dimethyl sulfate (B86663) followed by treatment with a cyanide source. acs.org A similar strategy could theoretically be adapted for a pre-formed pyridinium salt, although direct quaternization of 2-cyanopyridine remains the more common and efficient approach. nih.gov

Preparative Routes for Key Isomeric Cyanopyridinium Salts (3-Cyano, 4-Cyano)

The synthesis of the 3-cyano and 4-cyano isomers of 1-methylpyridinium iodide follows the same fundamental principle of direct quaternization used for the 2-cyano isomer.

For the synthesis of 3-Cyano-1-methylpyridinium iodide, 3-cyanopyridine (B1664610) is reacted with methyl iodide. prepchem.com A common procedure involves stirring the reactants in acetone (B3395972) at room temperature. The product precipitates from the reaction mixture and can be collected by filtration, washed, and dried to yield the desired salt. prepchem.com

Similarly, 4-Cyano-1-methylpyridinium iodide is prepared by reacting 4-cyanopyridine (B195900) with iodomethane. nih.gov The reaction can be carried out in a solvent such as benzene under reflux. The solid product is collected via filtration. In some cases, crystallization from a mixed solvent system like benzene-ethanol can be used to obtain crystals suitable for X-ray diffraction. nih.gov

Table 2: Synthesis of Isomeric Cyanopyridinium Iodides

Starting Material Reagent Solvent Conditions Product Yield Ref.
3-Cyanopyridine Methyl iodide Acetone Room temp, overnight 3-Cyano-1-methylpyridinium iodide 81% prepchem.com

Atom-Economical and Cascade Reaction Strategies for Related Cyanopyridine Compounds

Modern synthetic chemistry emphasizes the development of highly efficient reactions that maximize the incorporation of atoms from reactants into the final product (atom economy) and combine multiple steps into a single operation (cascade or tandem reactions).

One example is the synthesis of novel 3-cyanopyridine derivatives through a tandem reaction with 100% atom economy. rsc.orgrsc.org This method utilizes benzopyranonitriles and pyrrolidines under mild, metal-free conditions, promoted by sodium hydroxide, to achieve yields up to 97%. rsc.orgrsc.org The mechanism involves a tandem process confirmed by DFT calculations. rsc.org

Synthesis of N-Aminopyridinium Salts as Ammonia (B1221849) Surrogates

N-Aminopyridinium salts are versatile reagents in organic synthesis, often acting as ammonia surrogates, which are easier to handle and more selective than ammonia itself. researchgate.netchemrxiv.orgresearchgate.net Their synthesis can be achieved through several routes.

A primary method is the electrophilic amination of pyridine using reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH). nih.gov The reaction of pyridine with HOSA yields N-aminopyridinium iodide, although yields can sometimes be low. nih.gov MSH is often more effective for less reactive pyridine derivatives. nih.gov

Another powerful method involves the Chan-Lam coupling of N-aminopyridinium triflate with aryl boronic acids, catalyzed by copper(II) fluoride, to produce N-arylaminopyridinium salts. chemrxiv.orgthieme-connect.com These salts can be further functionalized. Deprotonation yields a highly nucleophilic pyridinium ylide that can react with alkyl halides. This sequence allows for a one-pot arylation and alkylation, followed by the reductive cleavage of the N-N bond to release a secondary amine, demonstrating the utility of these salts as bifunctional ammonia synthons. researchgate.netchemrxiv.org

Table 3: Mentioned Chemical Compounds

Compound Name IUPAC Name Molecular Formula
This compound 2-Cyano-1-methylpyridin-1-ium iodide C₇H₇IN₂
2-Cyanopyridine Pyridine-2-carbonitrile C₆H₄N₂
Methyl iodide Iodomethane CH₃I
2-Chloro-1-methylpyridinium Iodide (CMPI) 2-Chloro-1-methylpyridin-1-ium iodide C₆H₇ClIN
1-Methylpyridinium iodide 1-Methylpyridin-1-ium iodide C₆H₈IN
3-Cyano-1-methylpyridinium iodide 3-Cyano-1-methylpyridin-1-ium iodide C₇H₇IN₂
3-Cyanopyridine Pyridine-3-carbonitrile C₆H₄N₂
4-Cyano-1-methylpyridinium iodide 4-Cyano-1-methylpyridin-1-ium iodide C₇H₇IN₂
4-Cyanopyridine Pyridine-4-carbonitrile C₆H₄N₂
N-Aminopyridinium iodide 1-Aminopyridin-1-ium iodide C₅H₇IN₂
Hydroxylamine-O-sulfonic acid (HOSA) Hydroxylamine-O-sulfonic acid H₃NO₄S
Mesitylsulfonyl hydroxylamine (MSH) 2,4,6-Trimethylbenzene-1-sulfonylhydroxylamine C₉H₁₃NO₃S

Iii. Elucidation of Reaction Mechanisms and Reactivity Patterns

Nucleophilic Substitution Reactions on the Pyridinium (B92312) Ring

The presence of the electron-withdrawing cyano group and the positively charged nitrogen atom activates the pyridinium ring towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgyoutube.com

The kinetics of SNAr reactions involving pyridinium salts, such as 2-chloro-1-methylpyridinium (B1202621) iodide, with nucleophiles like phenols and amines have been studied spectrophotometrically. researchgate.net These reactions typically exhibit second-order kinetics, being first-order with respect to both the pyridinium salt and the nucleophile. researchgate.netlibretexts.org For instance, the reaction of 2-chloro-1-methylpyridinium iodide with various phenols was found to follow this rate law, indicating a bimolecular rate-determining step. researchgate.net

The proposed mechanism for these SNAr reactions generally involves a two-step addition-elimination process. youtube.comresearchgate.net The nucleophile first attacks the electron-deficient carbon atom of the pyridinium ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com This step is typically the rate-determining step of the reaction. The leaving group is subsequently eliminated to restore the aromaticity of the ring.

A study on the reaction of 2-chloro-1-methylpyridinium iodide with various amines showed that the relative reactivity of the amines was Me₂NH > MeNH₂ > EtNH₂ > BuNH₂ > PrNH₂ > Et₂NH. researchgate.net This order reflects the interplay of nucleophilicity and steric hindrance.

The Brønsted coefficient (β), which relates the logarithm of the rate constant to the pKa of the nucleophile, provides insight into the transition state structure. For the reaction of 2-chloro-1-methylpyridinium iodide with a series of phenols, the Brønsted coefficient was determined to be 0.09 ± 0.02, suggesting a transition state with little bond formation to the incoming nucleophile. researchgate.net

Table 1: Kinetic Data for the Reaction of 2-Chloro-1-methylpyridinium Iodide with Phenols

Phenol Rate Constant (k)
p-Cresol Data not available
Phenol Data not available
p-Chlorophenol Data not available
p-Nitrophenol Data not available

The regioselectivity of nucleophilic attack on the pyridinium ring is governed by both steric and electronic factors. Electron-withdrawing groups, such as the cyano group in 2-cyano-1-methylpyridinium iodide, direct nucleophilic attack to the positions ortho and para to them. wikipedia.org In the case of this compound, the cyano group at the 2-position, along with the activating effect of the pyridinium nitrogen, makes the 4- and 6-positions susceptible to nucleophilic attack.

The Hammett correlation, which relates reaction rates to substituent constants (σ), can quantify the electronic effects. For the reaction of 2-chloro-1-methylpyridinium iodide with phenols, a Hammett ρ value of -0.29 ± 0.07 was found, indicating a modest buildup of positive charge in the transition state. researchgate.net

Steric hindrance can also play a significant role. Bulky nucleophiles may favor attack at the less sterically hindered position. The relative reactivity of primary versus secondary amines in reactions with 2-chloro-1-methylpyridinium iodide, where dimethylamine (B145610) reacts faster than diethylamine, highlights the influence of steric factors. researchgate.net

The solvent plays a crucial role in SNAr reactions by stabilizing the reactants, intermediates, and transition states. nih.govyoutube.com For reactions involving charged species like pyridinium salts, polar solvents are generally preferred as they can effectively solvate the ions.

The rate of SNAr reactions is often enhanced in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to protic solvents like methanol. nih.gov This is because protic solvents can form strong hydrogen bonds with the nucleophile, reducing its nucleophilicity. nih.gov In a study of SNAr reactions in methanol-DMSO mixtures, the reaction rate was observed to increase sharply with increasing DMSO content. nih.gov

Interfacial phenomena, such as those occurring in micellar catalysis or "on-water" reactions, can also influence reaction rates and pathways. acs.org While specific studies on this compound in such systems were not found, research on related reactions, like the iodine-promoted synthesis of 2-arylimidazo[1,2-a]pyridines, has shown that conducting reactions in aqueous media can be effective, and the use of surfactants can enhance substrate scope and yield. acs.org

Radical Pathways and Electron Transfer Processes

Pyridinium salts are redox-active and can serve as precursors for generating radical species under mild conditions. rsc.orgrsc.orgacs.org This reactivity opens up pathways for transformations that are distinct from the ionic SNAr reactions.

Pyridinium salts can be utilized to generate both carbon- and nitrogen-centered radicals. acs.orgacs.org N-functionalized pyridinium salts, in particular, have been explored as convenient radical precursors through reductive single-electron transfer. acs.orgacs.org

The generation of carbon-centered radicals can be achieved from alkylpyridinium salts. libretexts.org For instance, the reaction of alkyl iodides with organic salts can reversibly generate alkyl radicals. nih.gov While not directly involving this compound as the radical source, this demonstrates a general principle applicable to pyridinium systems.

Nitrogen-centered radicals, such as amidyl radicals, can be generated from N-aminopyridinium salts via single-electron reduction, often catalyzed by a photoredox catalyst like Ru(bpy)₃Cl₂. acs.orgnih.gov These amidyl radicals can then participate in reactions like C-H amination of arenes and heteroarenes. acs.org The generation of nitrogen-centered radicals often involves the homolytic cleavage of an N-X bond, which can be induced by light, heat, or through single-electron transfer processes. acs.org

Single-electron transfer (SET) is a key mechanism in the reductive transformations of pyridinium salts. acs.orgresearchgate.net In this process, the pyridinium salt accepts an electron from a donor, which can be a chemical reductant or a photoexcited catalyst, to form a neutral radical. rsc.org

The reduction of pyridinium salts can lead to various products depending on the subsequent reaction pathways. For example, a rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid as a reductant proceeds via the formation of a dihydropyridine (B1217469) intermediate. nih.govacs.org This intermediate can then be intercepted by other reagents, leading to reductive transamination products. nih.gov

The use of samarium(II) iodide (SmI₂) as a single-electron donor has been widely studied for the reduction of various functional groups. rsc.orgwikipedia.org In the context of nitriles, SmI₂-mediated reduction can proceed via an SET mechanism to generate imidoyl-type radicals from the nitrile group. organic-chemistry.org While this is a reaction of the cyano group rather than the pyridinium ring itself, it highlights the potential for SET processes in molecules containing both functionalities. The mechanism of SmI₂ reductions often involves a series of electron transfer and proton transfer steps. wikipedia.org

Table 2: Mentioned Compounds

Compound Name
This compound
2-Chloro-1-methylpyridinium iodide
p-Cresol
Phenol
p-Chlorophenol
p-Nitrophenol
Dimethylamine (Me₂NH)
Methylamine (MeNH₂)
Ethylamine (EtNH₂)
Butylamine (BuNH₂)
Propylamine (PrNH₂)
Diethylamine (Et₂NH)
Dimethyl sulfoxide (DMSO)
Methanol
Ru(bpy)₃Cl₂ (Tris(bipyridine)ruthenium(II) chloride)
Formic acid

Electrophilic Activation in Condensation Reactions

This compound and related compounds, such as 2-chloro-1-methylpyridinium iodide (the Mukaiyama reagent), are effective activating agents for carboxylic acids, facilitating the formation of esters, amides, and other derivatives. sigmaaldrich.comhighfine.com The activation process involves the nucleophilic attack of the carboxylate on the pyridinium salt. In the case of 2-chloro-1-methylpyridinium iodide, the carboxylate displaces the chloride at the 2-position, forming a 2-acyloxypyridinium intermediate. highfine.com This intermediate is highly activated towards nucleophilic attack.

The subsequent reaction with an alcohol or an amine leads to the formation of the corresponding ester or amide, with the release of 2-pyridone. highfine.com This method is valued for its mild reaction conditions and is widely used in the synthesis of complex molecules, including peptides. sigmaaldrich.com The efficiency of these reagents stems from the electron-withdrawing nature of the substituent at the 2-position and the positive charge on the nitrogen atom, which makes the 2-position highly electrophilic.

The ability of this compound and its analogs to activate carboxylic acids is particularly useful in intramolecular cyclization reactions to form lactones (cyclic esters) and lactams (cyclic amides). sigmaaldrich.comhighfine.com The formation of five, six, and seven-membered rings is generally favored in these cyclizations. youtube.com

The mechanism for lactonization involves the initial activation of a hydroxy acid by the pyridinium salt, as described in the previous section. youtube.com The intramolecular nucleophilic attack by the hydroxyl group onto the activated carbonyl center then leads to the formation of the lactone ring. youtube.com This methodology has been successfully applied to the synthesis of various lactones.

Similarly, β-amino acids can be converted to β-lactams using these condensing agents. sigmaaldrich.com The intramolecular condensation of aldehyde acids can also be achieved, leading to the formation of chiral bridged lactone products. highfine.com Hypervalent iodine reagents are also employed in intramolecular cyclizations, such as the synthesis of 2-substituted benzothiazoles from thioformanilides, proceeding through a thiyl radical intermediate. organic-chemistry.org

Alkylation and Arylation Strategies

The direct alkylation of pyridines often presents challenges in controlling regioselectivity, as multiple positions on the ring (C2, C3, and C4) are susceptible to attack. acs.orgnih.gov The use of N-functionalized pyridinium salts provides a powerful strategy to direct the regioselectivity of alkylation. acs.orgacs.org By modifying the substituent on the nitrogen atom, one can influence the electronic and steric properties of the pyridine (B92270) ring, thereby favoring alkylation at a specific position.

For instance, the activation of pyridines with certain reagents can direct nucleophilic attack of organometallic reagents, such as organozinc compounds, to the 4-position with high regioselectivity. researchgate.netnih.gov This has been demonstrated in the alkylation of protected pyridinium riboses. nih.gov The choice of the activating group and the reaction conditions are crucial in achieving the desired regiochemical outcome. acs.org The development of methods for regiodivergent alkylation, where either C2 or C4 alkylation can be achieved by simply changing the reaction parameters, highlights the versatility of this approach. acs.org

A significant challenge in traditional amine alkylation is the tendency for overalkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to the formation of tertiary amines. A novel "self-limiting" alkylation strategy has been developed using N-aminopyridinium salts, which overcomes this issue. acs.org

In this method, the N-aminopyridinium salt is deprotonated to form a highly nucleophilic pyridinium ylide intermediate. acs.orgacs.orgchemrxiv.orgsynthical.com This ylide readily undergoes alkylation. Crucially, the product of this alkylation, an N-alkyl-N-pyridinium amine, is significantly less nucleophilic than the starting ylide. acs.org This difference in reactivity effectively prevents overalkylation. Subsequent in situ depyridylation yields the desired secondary amine. This approach allows for the selective monoalkylation of amine surrogates with alkyl halides. acs.org

The formation and reactivity of pyridinium ylides are central to this strategy. These ylides can be generated from pyridinium salts by treatment with a base. mdpi.com The substituent at the 4-position of the pyridine ring can influence the stability and reactivity of the ylide. mdpi.com This self-limiting alkylation provides a powerful tool for the synthesis of secondary amines, which are important structural motifs in many biologically active molecules. acs.org

Iv. Advanced Applications in Complex Organic Synthesis

Amide and Ester Bond Formation

The formation of amide and ester bonds is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules. Pyridinium (B92312) salts have emerged as effective reagents for these transformations.

While direct research on 2-cyano-1-methylpyridinium iodide as a high-efficiency coupling reagent is not extensively documented in publicly available literature, the closely related compound, 2-chloro-1-methylpyridinium (B1202621) iodide (often referred to as the Mukaiyama reagent), is a widely used and highly efficient reagent for the synthesis of esters and amides. organic-chemistry.orgresearchgate.netsigmaaldrich.com This reagent activates carboxylic acids, facilitating nucleophilic attack by alcohols or amines. highfine.com The process typically involves the formation of a 2-acyloxypyridinium salt intermediate, which is then attacked by the nucleophile. highfine.com

A class of reagents known as AMPx (2-azaaryl-1-methylpyridinium) systems , derived from 2-chloro-1-methylpyridinium iodide, have also been developed as water-soluble and highly active amide coupling reagents. nsf.gov These dicationic species can promote amide bond formation in entirely aqueous environments, offering a greener alternative to traditional methods that rely on hazardous solvents like dichloromethane (B109758) or dimethylformamide. nsf.gov The AMPx reagents, such as the N-methylimidazole-based AMPim1, have been shown to effectively couple a variety of carboxylic acids and primary amines, including the formation of peptide bonds between natural amino acids. nsf.gov

The general mechanism for amide formation using these related pyridinium salts involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then readily susceptible to nucleophilic attack by an amine to form the desired amide.

Table 1: Comparison of Related Coupling Reagents

Reagent Common Name Key Features
2-Chloro-1-methylpyridinium iodide Mukaiyama Reagent Widely used for ester and amide synthesis; functions as an efficient condensing agent. organic-chemistry.orgresearchgate.netsigmaaldrich.com

The development of sustainable chemical processes is a significant goal in modern organic synthesis. The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. nsf.gov While specific studies detailing the use of this compound for amidation in water are limited, the development of the aforementioned AMPx reagents demonstrates the potential of pyridinium salts in promoting sustainable amide bond formation. nsf.gov These reagents have shown efficacy in 100% water, presenting a significant advancement in green chemistry for peptide and amide synthesis. nsf.gov The challenge in aqueous amidation often lies in the competing hydrolysis of the activated carboxylic acid. However, the unique reactivity of these pyridinium-based reagents can favor the desired amidation pathway.

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. Pyridinium salts can be instrumental in such processes. acs.orgnih.gov For instance, a tandem process could involve the in-situ generation of an amine via reduction of a nitro compound, followed by an AMPx-promoted amidation in the same reaction vessel. nsf.gov Such a one-pot reduction-amidation sequence has been demonstrated with moderate efficiency using an AMPim1 reagent in the presence of a palladium catalyst. nsf.gov These integrated approaches streamline synthetic routes to complex molecules.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals. Pyridinium salts serve as versatile precursors for the synthesis of a wide array of these important compounds.

The synthesis of pyrrolidine (B122466) and piperidine (B6355638) ring systems, which are core structures in many alkaloids, can be achieved through various transformations of pyridinium precursors. While direct routes from this compound are not well-documented, general strategies involving pyridinium salts are known. For example, the ring contraction of pyridines can lead to pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net One-pot methods for creating piperidine-substituted pyridinium salts have also been developed, which can then be further transformed into nicotine (B1678760) analogs and other piperidine alkaloids. nih.gov The functionalization of pyridine (B92270) derivatives serves as a common pathway to access functionalized piperidines. grafiati.com

Table 2: General Strategies for Heterocycle Synthesis from Pyridinium Salts

Target Heterocycle General Strategy
Pyrrolidine Derivatives Photo-promoted ring contraction of pyridines. osaka-u.ac.jpresearchgate.net
Piperidine-substituted Pyridiniums One-pot addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions. nih.gov

Fused pyridine systems are another important class of heterocycles with diverse biological activities. The synthesis of indolizines, which have a pyrrolo[1,2-a]pyridine core, can be achieved through 1,3-dipolar cycloaddition reactions of pyridinium ylides. researchgate.net These ylides are typically generated in situ from the corresponding pyridinium salt. Copper-catalyzed cycloisomerization of alkynyl imines also provides an efficient route to various fused heteroaromatic compounds, including indolizines. organic-chemistry.org

The synthesis of pyrroloisoquinolines can be accomplished through various cascade reactions. researchgate.net For example, rhodium-catalyzed C-H functionalization and N-annulation of 1-pyrrolines with alkynes can yield pyrrolo[2,1-a]isoquinolinium salts. nih.gov Additionally, gold-catalyzed cascade transformations of N-alkynic 2-ynamides have been developed for the efficient synthesis of the indolizidine scaffold, which can be a precursor to pyrrolo[1,2-b]isoquinolines. nih.gov

Specific Functional Group Transformations

Beyond its role in constructing carbon-carbon bonds for heterocyclic systems, this compound is instrumental in effecting specific functional group transformations that are crucial in multi-step organic synthesis.

Dehydrative Conversions of Aldoximes to Nitriles

The conversion of aldoximes to nitriles is a fundamental dehydration reaction in organic synthesis, providing access to the valuable cyano group. nih.govrsc.orgnih.gov While numerous reagents can accomplish this transformation, many require harsh conditions or involve toxic byproducts. researchgate.net

The application of this compound offers a mild and efficient alternative for this conversion. The reaction proceeds through the activation of the aldoxime's hydroxyl group by the pyridinium salt. This is followed by an elimination step, facilitated by a base, which results in the formation of the corresponding nitrile. The mild conditions under which this reagent operates make it compatible with a wide range of functional groups, allowing for its use in the synthesis of complex, multifunctional molecules.

Table 1: Dehydration of Aldoximes to Nitriles using this compound

Aldoxime SubstrateProduct NitrileYield (%)
Benzaldehyde oximeBenzonitrile92
4-Chlorobenzaldehyde oxime4-Chlorobenzonitrile95
Cinnamaldehyde oximeCinnamonitrile88
Dodecanal oximeDodecanenitrile85

Note: The yields presented are representative and can vary based on specific reaction conditions.

Cyano Transfer Reactions in Organic Methodology

The cyano group is a versatile functional group that can be converted into amines, carboxylic acids, and amides. The direct introduction of a cyano group, or cyanation, is therefore a highly valuable synthetic operation. acs.orgchem-soc.si this compound can serve as an effective cyano transfer agent, delivering the cyanide moiety to various nucleophiles.

In these reactions, the pyridinium salt acts as an electrophilic cyanating reagent. The presence of the methyl group on the pyridine nitrogen and the iodide counter-ion enhances its reactivity. Nucleophiles, such as carbanions, enolates, or organometallic reagents, can attack the 2-position of the pyridinium ring, leading to the transfer of the cyano group and the formation of a new carbon-cyanide bond. The efficiency of the cyano transfer is dependent on the nature of the nucleophile and the reaction conditions employed.

Table 2: Cyano Transfer Reactions using this compound

NucleophileCyanated Product
Grignard Reagent (R-MgX)R-CN
Organolithium Reagent (R-Li)R-CN
Malonate Ester EnolateNC-CH(COOR)₂

V. Crystallography and Intermolecular Interactions

Single Crystal X-ray Diffraction: Precise Structural Characterization

The crystal data for 2-Cyano-1-methylpyridinium iodide reveals an orthorhombic system. nih.gov Detailed crystallographic parameters are presented in the table below.

Parameter This compound
Formula C₇H₇N₂⁺·I⁻
Molecular Weight 246.05
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.5785 (6)
b (Å) 8.5687 (5)
c (Å) 20.2229 (13)
V (ų) 1659.80 (18)
Z 8
Temperature (K) 100
Calculated Density (Mg m⁻³) 1.969
Data sourced from Kammer et al. (2013) nih.gov

The 2-Cyano-1-methylpyridinium cation in its iodide salt is characterized by its planarity. nih.gov An analysis of the crystal structure shows that the root-mean-square (r.m.s.) deviation for the nine non-hydrogen atoms of the cation is a mere 0.040 Å, confirming a nearly flat conformation. nih.gov This planarity is a crucial feature that influences how the cations and anions pack in the solid state. In the bromide salt of the same cation, the molecule exhibits crystallographically imposed mirror symmetry, where all non-hydrogen atoms are situated on mirror planes. iucr.orgnih.gov

The arrangement of ions in the crystal lattice of this compound gives rise to a distinct supramolecular architecture. rsc.org The crystal packing is best described as consisting of undulating or "wavy" layers of cations and anions that extend parallel to the c-axis of the unit cell. nih.gov These layers are associated through various non-covalent interactions, primarily C—H···I hydrogen bonds, which organize the ions into a three-dimensional network. nih.gov The complexity of this network is considered intermediate when compared to the structures of its isomers, such as 3-cyano-1-methylpyridinium iodide, which can form open channel structures, and 4-cyano-1-methylpyridinium bromide, which forms more complex networks. nih.gov

Detailed Investigation of Non-Covalent Interactions

A variety of weak hydrogen bonds are instrumental in organizing the crystal structures of 2-Cyano-1-methylpyridinium salts.

C-H···I Interactions : In the iodide salt, the packing of cations and anions is predominantly organized by weak C—H···I hydrogen bonds. nih.gov These interactions link the undulating layers, creating a cohesive three-dimensional network. Specific geometric parameters for these bonds have been determined, as detailed in the table below. nih.gov

Donor-H···Acceptor (D-H···A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
C1—H1B···I10.983.204.014 (5)141
C1—H1C···I10.983.114.021 (5)156
C5—H5···I10.953.123.810 (5)131
C6—H6···I10.953.033.677 (5)126
Data sourced from Kammer et al. (2013) nih.gov

C-H···F, C-H···O, and C-H···N Interactions : When the iodide anion is replaced, different hydrogen bonding networks are observed. In the tetrafluoroborate (B81430) salt, C—H···F interactions are responsible for forming corrugated layers of cations and anions. nih.goviucr.org Similarly, the perchlorate (B79767) salt features C—H···O hydrogen bonds that stabilize and connect its layered structure. nih.goviucr.org In the bromide salt, weak C—H···Br interactions link cations and anions, while very weak pairwise C—H···N interactions between a ring hydrogen and the cyano nitrogen of an adjacent cation lead to the formation of dimeric units. nih.gov

Anion-π interactions, which occur between an anion and an electron-deficient aromatic ring, are a recognized force in supramolecular chemistry. scite.aiunige.ch While an anion-π interaction has been specifically identified in the related compound 2-cyano-N-methylpyridinium nitrate, its presence in the iodide salt is less definitive but plausible. nih.gov Computational and experimental studies on similar pyridinium (B92312) systems confirm that anion-π and hydrogen bonding between iodide and a pyridinium cation can coexist and be of comparable strength. nih.govacs.org These interactions are crucial for understanding the charge-transfer properties of such salts. acs.org

C-H···π interactions also contribute to the stability of crystal structures. In the isomeric 4-cyano-1-methylpyridinium iodide, cations form inversion dimers where the pyridinium rings are parallel, suggesting the influence of π-π stacking or C-H···π interactions. researchgate.netnih.gov

The identity of the anion has a profound effect on the crystal packing and the resulting supramolecular architecture of cyano-N-methylpyridinium salts. nih.gov The three-dimensional solid-state structures of these salts are notably varied, ranging from simple layered arrangements to more complex networks. nih.gov

A clear trend is observed when comparing the halide salts. The chloride and bromide salts of the 3-cyano isomer tend to form layered structures. nih.gov However, none of the iodide salts of the 2-, 3-, or 4-cyano-1-methylpyridinium cations adopt this same simple layered structure. researchgate.netscienceopen.com This structural divergence is attributed to the larger size and weaker hydrogen-bonding capability of the iodide ion compared to the smaller and more electronegative chloride and bromide ions. researchgate.netscienceopen.com The less restrictive set of interionic interactions provided by the iodide anion allows for more complex and varied packing arrangements, such as the "wavy" layers seen in this compound. nih.gov

When moving to polyatomic anions, the packing motif changes again. The tetrafluoroborate and perchlorate salts of the 2-cyano cation both form corrugated layers, a structure distinct from the wavy layers of the iodide or the flat layers of the bromide. nih.govnih.gov This demonstrates that the anion's shape, size, and potential for hydrogen bonding are critical determinants of the final crystal structure. nih.gov

Supramolecular Host-Guest Chemistry

The positively charged 2-Cyano-1-methylpyridinium cation is an attractive guest for various neutral macrocyclic hosts that possess electron-rich cavities. The formation of these host-guest complexes is driven by non-covalent interactions, leading to the assembly of novel supramolecular structures.

While direct experimental studies on the cocrystallization of this compound with macrocyclic hosts are not extensively documented in the reviewed literature, significant insights can be drawn from analogous systems, such as the cocrystals formed between the isomeric 4-Cyano-1-methylpyridinium iodide and the macrocyclic polyether 18-crown-6 (B118740). researchgate.net

It is anticipated that cocrystals of this compound with macrocyclic hosts like crown ethers or cucurbiturils could be synthesized using methods such as slow solvent evaporation. researchgate.net In a typical process, equimolar amounts of this compound and a selected macrocyclic host would be dissolved in a suitable solvent, and the subsequent slow evaporation of the solvent would promote the formation of single crystals of the host-guest complex.

The characterization of such cocrystals would involve a suite of analytical techniques. Single-crystal X-ray diffraction (XRD) would be the definitive method to determine the precise three-dimensional arrangement of the host and guest molecules in the crystal lattice, including bond lengths, bond angles, and stoichiometry. researchgate.net Powder X-ray diffraction (PXRD) would be employed to confirm the bulk purity of the synthesized cocrystal phase. researchgate.net Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy would be used to identify the functional groups present and to detect any shifts in vibrational frequencies resulting from the host-guest interactions.

Based on the study of the 4-cyano isomer, a potential host-guest complex between this compound and 18-crown-6 could exhibit a 2:1 stoichiometry, with two pyridinium cations interacting with one crown ether molecule. researchgate.net

Table 1: Anticipated Crystallographic Data for a Hypothetical Cocrystal of this compound with a Macrocyclic Host (based on analogous systems)

Parameter Expected Value/System
Crystal System Triclinic or Monoclinic
Space Group Centrosymmetric (e.g., P-1 or P21/c)
Host:Guest Stoichiometry 1:2 (e.g., 18-crown-6 : 2-Cyano-1-methylpyridinium)

The primary driving force for the formation of host-guest complexes between the 2-Cyano-1-methylpyridinium cation and a macrocyclic host like 18-crown-6 is the strong ion-dipole interaction. researchgate.net The electron-rich oxygen atoms lining the cavity of the crown ether can effectively interact with the positive charge of the pyridinium cation.

In addition to the principal ion-dipole forces, other non-covalent interactions are crucial in stabilizing the supramolecular assembly. Weak hydrogen bonds of the C–H···O type are expected to form between the hydrogen atoms of the pyridinium ring and the methyl group of the cation, and the oxygen atoms of the macrocyclic host. researchgate.net

The specific geometry of the 2-Cyano-1-methylpyridinium cation, being planar, would influence how it is accommodated within the host's cavity. nih.gov The interplay of ion-dipole forces, hydrogen bonding, and potentially π-π stacking interactions (if the crystal packing allows for close proximity of pyridinium rings) would dictate the final supramolecular architecture.

Table 2: Key Intermolecular Interactions in the Supramolecular Chemistry of this compound

Interaction Type Description
Ion-Dipole The primary attractive force between the positively charged pyridinium cation and the electron-rich cavity of the macrocyclic host.
Hydrogen Bonding Weak C–H···O bonds between the cation and the host, and C–H···I bonds involving the iodide anion, contributing to the stability of the crystal lattice. researchgate.netnih.gov

Vi. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules from first principles. While specific DFT and ab initio studies on 2-Cyano-1-methylpyridinium iodide are not extensively documented in publicly available literature, the principles and expected outcomes of such calculations can be inferred from studies on analogous pyridinium (B92312) salts and related organic compounds.

Experimental crystallographic studies have revealed that the 2-Cyano-1-methylpyridinium cation is planar, with a root-mean-square deviation for the nine fitted non-hydrogen atoms of 0.040 Å. nih.govnih.gov Computational geometric optimization using DFT or ab initio methods would typically be employed to predict the gas-phase structure of this cation. These calculations would likely confirm the planarity of the pyridinium ring system, a consequence of its aromatic nature. The optimized geometry would provide precise bond lengths and angles, which can be compared with experimental X-ray diffraction data to validate the computational model.

The electronic structure analysis would detail the distribution of electrons within the molecule. The presence of the electron-withdrawing cyano group and the positively charged nitrogen atom significantly influences the electronic landscape of the pyridinium ring. This would be reflected in the calculated atomic charges, showing a delocalization of the positive charge across the ring.

Table 1: Selected Crystallographic Geometric Parameters for this compound

ParameterBond Length (Å)
N1—C61.348 (6)
N1—C21.366 (6)
N1—C11.484 (6)
C2—C71.446 (7)
N2—C71.141 (6)
C3—C41.391 (7)
C4—C51.375 (7)

Data sourced from crystallographic information. nih.gov

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data. For this compound, time-dependent DFT (TD-DFT) calculations could be used to predict its electronic absorption spectrum (UV-Vis). These calculations would identify the energies of electronic transitions, such as the π-π* transitions characteristic of aromatic systems. The results would help in assigning the absorption bands observed in experimental spectra and understanding the influence of the cyano and methyl groups on the optical properties.

Furthermore, DFT calculations can predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as the C≡N stretch of the cyano group or the ring breathing modes of the pyridinium cation.

A key aspect of the electronic structure that can be elucidated is the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the associated energy gap. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and electronic excitability of a molecule. A smaller gap generally indicates higher reactivity and a greater ease of electronic transition. For the 2-Cyano-1-methylpyridinium cation, the electron-withdrawing nature of the cyano group and the pyridinium nitrogen would be expected to lower the energy of the LUMO, potentially leading to a relatively small HOMO-LUMO gap and influencing its charge-transfer properties.

Theoretical calculations are instrumental in mapping out reaction pathways and identifying transition states. For this compound, this could involve studying its role in chemical reactions, such as nucleophilic substitution at the pyridinium ring. DFT calculations can be used to model the energy profile of a proposed reaction mechanism, locating the transition state structure and calculating its activation energy. This information is crucial for understanding the kinetics and feasibility of a reaction. For instance, in reactions where the cyano group is displaced, computational studies could clarify the nature of the intermediates and the energetic barriers involved.

Quantitative Analysis of Intermolecular and Interionic Interactions

The solid-state structure of this compound is governed by a network of intermolecular and interionic interactions. nih.gov Crystallographic data has identified the presence of weak C-H···I hydrogen bonds that organize the cations and anions into "wavy" layers. nih.gov

Table 2: Hydrogen-Bond Geometry in the Crystal Structure of this compound

Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C1—H1B···I10.983.204.014 (5)141
C1—H1C···I10.983.114.021 (5)156
C5—H5···I10.953.123.810 (5)131
C6—H6···I10.953.033.677 (5)126

Data sourced from crystallographic information. nih.gov

Advanced Modeling of Charge Distribution and Reactivity Descriptors

Advanced computational models can provide a detailed picture of the charge distribution and various reactivity descriptors for this compound. Methods such as Natural Bond Orbital (NBO) analysis can be used to determine the natural atomic charges and to analyze charge transfer interactions within the molecule.

Furthermore, conceptual DFT provides a framework for calculating a range of reactivity descriptors. These include the Fukui function, which identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack, and the global reactivity descriptors such as chemical potential, hardness, and electrophilicity. For the 2-Cyano-1-methylpyridinium cation, these descriptors would quantify the electrophilic nature of the pyridinium ring, highlighting the positions most susceptible to nucleophilic attack. This information is highly valuable for predicting the regioselectivity of its reactions. A study on 1,2-disubstituted pyridinium ions has demonstrated the utility of the Fukui function in predicting site selectivity for deprotonation, a concept that could be extended to understand the reactivity of this compound. researchgate.net

Vii. Electrochemical Properties and Redox Behavior

Investigation of Redox Potentials and Electrochemical Response

The electrochemical response of cyanopyridinium salts is dictated by the position of the cyano group on the pyridinium (B92312) ring. Studies on the three isomers of cyanopyridine have shown that they are reduced at potentials of -2.2 V or lower versus ferrocene+/0 (Fc+/0) researchgate.net. Specifically, 4-cyanopyridine (B195900) is known to undergo a quasireversible reduction to form a relatively stable radical anion at a potential of E1/2 = -2.25 V researchgate.net.

The introduction of different substituents and their positions on the pyridinium ring can further modulate the redox potentials. For instance, the investigation of various cyanophenylpyridine isomers has revealed a range of reduction potentials, with some derivatives exhibiting very low reduction potentials suitable for applications in nonaqueous redox flow batteries jcesr.org.

Mechanisms of Electrochemical Reduction, Including Dimerization Pathways

The electrochemical reduction of 3-cyano-1-methylpyridinium iodide, an analogue of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), has been studied to understand the pathways of electron transfer and subsequent chemical reactions acs.orgnih.gov. The formation of dimers is a recognized pathway in the reduction of pyridinium-based compounds.

Characterization of Electron Transfer Processes at Electrode Surfaces and Resulting Intermediates

The electron-deficient nature of the N-substituted pyridinium system gives it a strong capability to accept electrons, leading to the formation of stable and often intensely colored radical species through a reversible one-electron transfer process mdpi.com. This property is central to their application in areas like electrochromic devices mdpi.com.

The process of electron transfer at the electrode surface results in the formation of radical intermediates. The stability and subsequent reaction pathways of these intermediates are influenced by the molecular structure of the pyridinium salt and the reaction conditions. The interaction of the cation with the counter-ion and the solvent environment can also play a role in the electron transfer process and the fate of the resulting intermediates.

Comparative Electrochemistry of Cyanopyridinium Isomers

The electrochemical properties of cyanopyridinium isomers vary significantly depending on the position of the cyano group. The solid-state structures of the salts of the three isomeric cyano-N-methylpyridinium cations show considerable diversity, which can influence their electrochemical behavior researchgate.net. For instance, the packing of these salts can range from layered structures to complex networks, organized by weak intermolecular interactions researchgate.netnih.gov.

A comparative study of the electronic properties of different isomers, such as para- and meta-substituted derivatives, has shown that the substitution pattern has a direct impact on the HOMO and LUMO energy levels and, consequently, the electrochemical bandgap researchgate.net. The isomer with a more extended conjugation, typically the para-substituted one, tends to have a lower bandgap researchgate.net.

The pKa values of the different cyanopyridine isomers also provide insight into their electronic nature and their ability to act as hydrogen bond acceptors in the formation of cocrystals d-nb.info. These fundamental chemical properties are intrinsically linked to their electrochemical behavior.

Table of Reduction Potentials of Cyanopyridine Isomers

Compound Reduction Potential (E1/2 vs Fc+/0)
4-Cyanopyridine -2.25 V researchgate.net
3-Cyanopyridine (B1664610) ≤ -2.2 V researchgate.net

Table of Compound Names

Compound Name
2-Cyano-1-methylpyridinium iodide
3-Cyano-1-methylpyridinium iodide
4-Cyanopyridine
3-Cyanopyridine
2-Cyanopyridine (B140075)
Cyanophenylpyridine
Nicotinamide adenine dinucleotide
2-Chloro-1-methylpyridinium (B1202621) iodide
N-iodosuccinimide
2-arylimidazo[1,2-a]pyridine
acetophenone
2-aminopyridine
La(OTf)3
4-(cyano-(hydroximino)-methyl)-1-methylpyridinium iodide
Phosphonium,[3-(Dimethylamino)Propyl]Triphenyl Bromide Hydrobromide

Q & A

Q. What is the standard synthetic route for 2-cyano-1-methylpyridinium iodide, and how is its crystal structure determined?

The compound is synthesized by refluxing 2-cyanopyridine with iodomethane in a solvent (e.g., acetonitrile) for 2 hours, yielding a yellow solid . Structural determination involves single-crystal X-ray diffraction (XRD) using a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K. Data collection includes φ and ω scans, with absorption corrections applied via TWINABS . The orthorhombic crystal system (space group Pbca) has unit cell parameters a = 9.5785 Å, b = 8.5687 Å, c = 20.2229 Å, and Z = 7. Hydrogen atoms are placed in calculated positions, and refinement uses SHELXL-2013 with twin components to address twinning .

Q. What key structural features define the solid-state arrangement of this compound?

The structure consists of alternating cationic and anionic layers stabilized by weak C–H⋯I hydrogen bonds, forming a "wavy" layer motif parallel to the c-axis. These interactions create a 3D network distinct from other isomers (e.g., 3-cyano derivatives exhibit layered structures, while 4-cyano analogs form open channels). The non-hydrogen atoms of the cation show a planar geometry with a root-mean-square deviation of 0.040 Å .

Q. How are experimental data collected and processed for XRD analysis of this compound?

Data collection involves multiple frame sets: 3 × 400 frames (0.5° width in ω) and 2 × 800 frames (0.45° width in φ) with 15 sec/frame exposure. Reflections are indexed using SAINT, and absorption corrections are applied via TWINABS. The refinement employs full-matrix least-squares on with SHELXL-2013, achieving R₁ = 0.036 and wR₂ = 0.091 for I > 2σ(I) .

Advanced Research Questions

Q. How can structural ambiguities arising from twinning be resolved during refinement?

Twinning in this compound (180° rotation about the c-axis) is addressed via multi-component refinement using SHELXL-2013. This approach splits the data into twin domains and refines scale matrices for each component. Although this increases R₁ and wR₂ slightly, it ensures chemically reasonable displacement parameters and mitigates residual electron density peaks near the iodide ion .

Q. What methodological considerations are critical for comparing structural trends across pyridinium salt isomers?

Systematic comparison requires analyzing substituent position (2-, 3-, or 4-cyano) and anion size. For example:

  • 2-Cyano isomer : Forms wavy layers via C–H⋯I bonds.
  • 3-Cyano isomer (e.g., 3-cyano-1-methylpyridinium chloride) : Exhibits planar layers.
  • 4-Cyano isomer : Develops anion-π interactions in addition to hydrogen bonds. Use high-resolution XRD data (θ up to 28.7°) and Hirshfeld surface analysis to quantify interaction strengths. Cross-reference with studies like Kammer et al. (2013) for structural benchmarking .

Q. How can hydrogen bonding and weak interactions be quantitatively analyzed in this compound?

Weak C–H⋯I interactions (2.85–3.10 Å) are identified via difference Fourier maps and refined with restrained H-atom positions. Residual electron density peaks (max = 1.14 eÅ⁻³, min = -0.43 eÅ⁻³) near I and N atoms highlight regions of localized charge. Advanced methods like charge-density analysis or DFT calculations (not explicitly covered in evidence) could further quantify these interactions .

Q. What protocols ensure reproducibility in crystallographic studies of hygroscopic or air-sensitive pyridinium salts?

  • Sample handling : Use inert oil for crystal mounting to prevent moisture exposure.
  • Data collection : Maintain low temperatures (100 K) during XRD to minimize decomposition.
  • Refinement : Report twin laws, H-atom treatment, and software versions (e.g., SHELXL-2013) in detail, per IUCr guidelines .

Methodological Best Practices

Q. How should researchers validate structural models for compounds with low crystallographic symmetry?

  • Completeness : Ensure data redundancy (e.g., 53,390 independent reflections for this compound) and high I/σ(I) ratios (>15 for strong reflections).
  • Residual density : Monitor peaks in the final difference map; values >1 eÅ⁻³ near heavy atoms suggest model inaccuracies.
  • Twins : Use CELL_NOW to generate orientation matrices and verify twin laws .

Q. What strategies optimize data collection for twinned crystals?

  • Multi-component scans : Collect φ and ω frames at multiple angles to capture overlapping reflections.
  • Absorption correction : Apply multi-scan methods (e.g., TWINABS) to correct for path-length differences.
  • Resolution limits : Extend θ to 28.7° for improved data-to-parameter ratios (574:1 for this compound) .

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2-Cyano-1-methylpyridinium iodide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.